(2-Bromo-benzyl)-ethyl-amine

Übersicht

Beschreibung

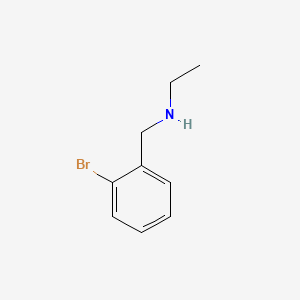

(2-Bromo-benzyl)-ethyl-amine is a chemical compound that belongs to the family of substituted amphetamines. Its chemical formula is C9H12BrN , and its molecular weight is 218.10 g/mol .

Vorbereitungsmethoden

The synthesis of (2-Bromo-benzyl)-ethyl-amine typically involves nucleophilic aromatic substitution reactions. The preparation can be achieved by reacting 2-bromobenzyl chloride with ethylamine under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

(2-Bromo-benzyl)-ethyl-amine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can also undergo addition reactions with electrophiles, forming new compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development

(2-Bromo-benzyl)-ethyl-amine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it can be used in the synthesis of drugs targeting neurological disorders, leveraging its interaction with neurotransmitter systems.

Case Study: Anticancer Agents

Recent studies have explored the potential of this compound derivatives in developing anticancer agents. Research indicates that modifications to the benzyl group can enhance cytotoxic activity against specific cancer cell lines. For example, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models, highlighting its potential as a lead compound for further drug development.

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves bromination reactions followed by amination processes. The following table summarizes common synthetic routes:

| Step | Description |

|---|---|

| Bromination | The initial step involves brominating benzyl compounds to introduce the bromine atom at the 2-position. |

| Amination | The brominated product is then reacted with ethyl amine to form this compound. |

| Purification | The final product undergoes purification processes such as recrystallization or chromatography. |

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound serves as a building block for synthesizing various chemical products. Its utility extends to producing agrochemicals and specialty chemicals, where it can be modified to yield compounds with specific properties tailored for agricultural applications.

Case Study: Agrochemical Development

Research into agrochemical formulations has revealed that this compound derivatives can enhance pesticide efficacy. By modifying the structure, researchers have developed formulations that exhibit improved absorption and effectiveness against pests while minimizing environmental impact.

Research Insights and Future Directions

The ongoing research into this compound emphasizes its versatility as a compound in both medicinal and industrial chemistry. Future studies are likely to focus on:

- Structure-Activity Relationships: Understanding how variations in the molecular structure affect biological activity.

- Novel Synthesis Techniques: Developing greener synthesis methods that reduce waste and increase yield.

- Expanded Applications: Exploring new therapeutic areas beyond current applications, including potential uses in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (2-Bromo-benzyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in neurotransmitter synthesis and metabolism, affecting the levels of neurotransmitters in the brain . The compound may also interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(2-Bromo-benzyl)-ethyl-amine can be compared with other similar compounds such as:

Benzenemethanamine, N,N-dimethyl-: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.

(2-Bromo-benzyl)-ethyl-amine6-fluoro-: This compound has an additional fluorine atom, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

(2-Bromo-benzyl)-ethyl-amine is an organic compound with significant biological activity, characterized by a bromine atom attached to a benzyl group linked to an ethylamine moiety. This unique structure imparts various pharmacological properties, making it a compound of interest in medicinal chemistry and neurochemistry.

The chemical formula of this compound is CHBrN. Its structure allows for interactions with biological targets, influencing neurotransmitter systems and potentially leading to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter synthesis and metabolism, particularly in the context of neurological disorders. It may influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.

- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative activity against certain cancer cell lines. This activity is likely attributed to its structural similarities with other biologically active compounds that target cell proliferation pathways .

- Binding Affinity : Interaction studies have shown that this compound can bind to various receptors and enzymes, which may mediate its biological effects. Techniques such as radiolabeled binding assays are often employed to determine its affinity for specific targets.

The mechanism of action involves the compound acting as a substrate for enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain. This interaction can lead to altered synaptic transmission and potential therapeutic effects in mood disorders and neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromoethylamine | Simple bromoalkyl amine | Used primarily in organic synthesis |

| 4-Bromobenzylamine | Bromine at para position on benzene | Exhibits different biological activity profiles |

| 2-Chlorobenzyl-ethyl-amine | Chlorine instead of bromine | Often shows different reactivity patterns |

| N,N-Diethylbenzylamine | Two ethyl groups attached to nitrogen | Increased lipophilicity and altered biological activity |

The specific substitution pattern of this compound contributes to its distinct chemical properties and biological activities compared to its analogs.

Case Studies and Research Findings

- Neurochemical Studies : A study investigated the impact of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin levels, suggesting potential applications in treating depression.

- Antiproliferative Activity : In vitro assays demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines, comparable to known chemotherapeutic agents. Further structure-activity relationship studies are ongoing to optimize its efficacy .

- Binding Studies : Research utilizing radiolabeled assays showed that this compound has a high binding affinity for serotonin receptors, indicating its potential role as a therapeutic agent in mood disorders.

Eigenschaften

IUPAC Name |

N-[(2-bromophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRKZBIKUSDDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217693 | |

| Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67342-74-9 | |

| Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.